Superior hNE Potency: Lonodelestat (TFA) Achieves Single-Digit Nanomolar IC50
Lonodelestat (TFA) exhibits a significantly higher inhibitory potency against human neutrophil elastase (hNE) compared to clinically relevant comparators Alvelestat and Sivelestat. The IC50 of Lonodelestat (POL6014) is reported as 4.8 ± 0.8 nM [1], which is approximately 2.5-fold more potent than Alvelestat (IC50 = 12 nM ) and over 9-fold more potent than Sivelestat (IC50 = 44 nM ). This enhanced potency is maintained across species, with an IC50 of 0.6 ± 0.1 nM for murine NE, further enabling robust preclinical modeling in rodent disease states [1].
| Evidence Dimension | Inhibitory Potency against Human Neutrophil Elastase (hNE) |
|---|---|
| Target Compound Data | IC50 = 4.8 ± 0.8 nM |
| Comparator Or Baseline | Alvelestat (AZD9668): IC50 = 12 nM; Sivelestat (ONO-5046): IC50 = 44 nM |
| Quantified Difference | 2.5-fold more potent than Alvelestat; 9.2-fold more potent than Sivelestat |
| Conditions | Colorimetric peptide substrate assay (MeO-Suc-A-A-P-V-pNA) at 37°C, absorbance monitored at 405 nm |
Why This Matters
Higher potency enables the use of lower doses to achieve the same biological effect, potentially reducing off-target interactions and improving the therapeutic index in preclinical studies.
- [1] Odile Sellier Kessler, et al. (2009). POL6014: A Novel Protein Epitope Mimetic (PEM) Neutrophil Elastase Inhibitor. Academia.edu. View Source
